![molecular formula C12H17NO2 B2670218 1,4-Benzodioxin-6-butanamine, 2,3-dihydro- CAS No. 211692-51-2](/img/structure/B2670218.png)
1,4-Benzodioxin-6-butanamine, 2,3-dihydro-
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Overview
Description
“1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” is a chemical compound with the molecular formula C12H15NO3 . It is also known as “2,3-Dihydro-1,4-benzodioxin-6-butanoic acid” and has an average mass of 222.237 Da .
Synthesis Analysis
While specific synthesis methods for “1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” were not found, it is known that new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework have been fabricated . Additionally, custom synthesis solutions are available for this compound.Molecular Structure Analysis
The molecular structure of “1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” has been determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The compound has been used in the fabrication of new antibacterial compounds that combine sulfonamide and benzodioxane fragments . These molecules exhibited moderate to weak inhibitory potential against certain enzymes .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 379.7±21.0 °C at 760 mmHg, and a flash point of 147.5±15.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications
- Research has shown that this compound exhibits antibacterial properties. It was particularly effective against Bacillus subtilis, inhibiting 60.04% of bacterial biofilm growth. Additionally, it demonstrated moderate activity against Escherichia coli .
- The compound has been studied for its effects on enzymes. It showed moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .
- Racemic 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and its enantiomers were synthesized and tested for anti-inflammatory properties. Among them, compound biS-3 exhibited the highest activity.
- In the context of antifungal research, substituents on the compound play a crucial role. For instance, when the substituent R1 is fluorine (R1=F), certain derivatives showed promising antifungal activity .
Antibacterial Activity
Enzyme Inhibition
Anti-Inflammatory Properties
Antifungal Activity
Mechanism of Action
Future Directions
The future directions for “1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” could include further exploration of its antibacterial potential, given its use in the fabrication of new antibacterial compounds . Additionally, its potential in the treatment of high blood pressure could be further investigated .
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-6-2-1-3-10-4-5-11-12(9-10)15-8-7-14-11/h4-5,9H,1-3,6-8,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLNSPAJDVJROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzodioxin-6-butanamine, 2,3-dihydro- |
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